N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-8-5-7(6-16-11(8)15)12(19)18-13-17-9-3-1-2-4-10(9)20-13/h1-6H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAFOGKZLOESJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with 5,6-dichloronicotinic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring . The reaction conditions usually involve heating the mixture at elevated temperatures (100-150°C) for several hours.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: NaBH4, LiAlH4; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophile used .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound may also interact with DNA or RNA, interfering with their replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide with structurally related compounds, focusing on molecular features and biological activity:
Structural and Functional Analysis
- Benzothiazole Modifications: Methyl groups on the benzothiazole ring (e.g., compounds) improve lipophilicity, which correlates with enhanced antimicrobial activity in Gram-positive bacteria (e.g., S. aureus MIC = 8–16 µg/mL) . The absence of such substituents in the target compound may reduce lipophilicity but increase solubility.
- Biological Activity: Compounds with thiazolidinone linkers () show broad-spectrum antimicrobial activity, suggesting that the amide linker in the target compound could similarly facilitate interactions with bacterial enzymes or membranes .
Pharmacokinetic Considerations :
Key Research Findings and Data Gaps
- Antimicrobial Potential: While direct data for the target compound is lacking, structurally related benzothiazole-amide hybrids in exhibit MIC values as low as 8 µg/mL against S. aureus and C. albicans, suggesting the dichloro-pyridine variant warrants similar testing .
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than adamantane-containing derivatives (), favoring scalability for preclinical studies.
- Unresolved Questions: The impact of 5,6-dichloro vs. 6-methyl substitutions on benzothiazole activity remains unquantified. No cytotoxicity or in vivo data are available for the target compound, limiting therapeutic predictions.
Biological Activity
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H8Cl2N4OS |
| Molecular Weight | 319.19 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The presence of the benzothiazole moiety is significant for its biological properties, influencing its interaction with various biological targets.
This compound exhibits several mechanisms of action:
- Caspase Activation : Similar compounds have shown the ability to activate procaspase-3, leading to apoptosis in cancer cells. For instance, derivatives with similar structures have been noted to induce apoptosis by activating caspase pathways in various cancer cell lines .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. The benzothiazole ring can interact with active sites on target enzymes, modulating their activity .
- Neuropharmacological Effects : Some studies suggest that related compounds exhibit anticonvulsant properties and low neurotoxicity, making them potential candidates for treating neurological disorders .
Anticancer Activity
A series of studies have evaluated the anticancer potential of benzothiazole derivatives:
- In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines. For example, certain derivatives demonstrated significant growth inhibition in U937 and MCF-7 cell lines by inducing apoptosis through caspase activation .
| Compound ID | Cell Line | % Inhibition | Mechanism |
|---|---|---|---|
| 8j | U937 | 99% | Caspase-3 activation |
| 8k | MCF-7 | 92% | Caspase-3 activation |
Neurotoxicity Studies
In assessing neurotoxicity, several benzothiazole derivatives were found to have minimal effects on neuronal cells while retaining anticonvulsant properties:
| Compound ID | Neurotoxicity Level | Anticonvulsant Activity |
|---|---|---|
| 11 | Low | Positive |
| 12 | Low | Positive |
Structure-Activity Relationships (SAR)
Research indicates that modifications on the benzothiazole and pyridine rings significantly affect biological activity. Key findings include:
- Electron Density Modulation : Reducing electron density on nitrogen atoms enhances interaction with metal ions like zinc, crucial for procaspase activation .
- Substituent Effects : The presence of halogen substituents at specific positions on the rings can enhance anticancer activity while maintaining low toxicity profiles.
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Study on Apoptosis Induction : A study demonstrated that compounds with similar structures activated procaspase pathways effectively in a range of cancer cell models. The study reported a strong correlation between structural modifications and increased apoptosis rates .
- Neuropharmacological Evaluation : Another investigation assessed the anticonvulsant effects of related benzothiazole compounds in animal models, indicating potential therapeutic applications in epilepsy without significant side effects .
Q & A
Basic Question: What spectroscopic methods are used to confirm the synthesis and structural integrity of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide?
Answer:
The compound’s synthesis is confirmed using a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For example:
- ¹H NMR and ¹³C NMR verify proton and carbon environments, such as aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (C=O at ~165–170 ppm) .
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹ and aromatic C-H stretches) .
- Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z values consistent with the molecular formula) .
Advanced Question: How can multi-step synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Optimization involves:
- Reagent stoichiometry : Adjusting molar ratios (e.g., equimolar 5-chlorothiazol-2-amine and acyl chloride derivatives) to minimize side products .
- Solvent selection : Using pyridine or acetic anhydride to enhance reactivity and solubility during amidation .
- Purification techniques : Column chromatography (e.g., silica gel) or recrystallization (e.g., methanol/DMF) to isolate pure crystals .
Advanced Question: How can researchers resolve contradictions in bioassay data for this compound’s biological activity?
Answer:
Contradictions arise from variables like assay conditions (e.g., pH, temperature) or cellular models . Mitigation strategies include:
- Dose-response studies : Establishing IC₅₀ values across multiple concentrations .
- Orthogonal assays : Validating results with complementary methods (e.g., enzymatic vs. cell-based assays) .
- Standardized protocols : Replicating experiments under controlled conditions (e.g., fixed incubation times) .
Basic Question: What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?
Answer:
- Solubility : Typically low in water; use polar aprotic solvents (e.g., DMSO, DMF) for dissolution .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the amide bond .
- Crystallinity : Recrystallization from methanol yields stable crystals for X-ray diffraction .
Advanced Question: How can intermolecular interactions in the crystal structure inform drug design?
Answer:
X-ray crystallography reveals hydrogen bonding (e.g., N–H···N interactions) and π-π stacking between aromatic rings, stabilizing the molecular conformation. These interactions guide modifications to enhance binding affinity to biological targets (e.g., enzyme active sites) .
Advanced Question: What methodologies are used to analyze structure-activity relationships (SAR) for benzothiazole derivatives?
Answer:
- Functional group substitution : Modify substituents (e.g., chloro, methyl groups) to assess impact on bioactivity .
- Computational docking : Predict binding modes with targets (e.g., kinases) using software like AutoDock .
- Comparative assays : Test analogs (e.g., pyrimidine vs. thiazole derivatives) to identify pharmacophores .
Basic Question: How is purity assessed during synthesis?
Answer:
- High-performance liquid chromatography (HPLC) : Quantify impurities using reverse-phase C18 columns .
- Thin-layer chromatography (TLC) : Monitor reaction progress with silica plates and UV visualization .
- Elemental analysis : Confirm C, H, N, S content (±0.3% theoretical) .
Advanced Question: What experimental approaches validate the reaction mechanism of amide bond formation in this compound?
Answer:
- Kinetic studies : Track reaction rates under varying temperatures or catalysts (e.g., DMAP) .
- Isotopic labeling : Use ¹⁸O-labeled water to confirm acyl intermediate formation .
- Theoretical calculations : Density functional theory (DFT) models predict transition states and energy barriers .
Advanced Question: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Software like SwissADME estimates absorption, distribution, and toxicity profiles .
- Molecular dynamics (MD) simulations : Analyze membrane permeability and protein-ligand stability .
- QSAR models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents .
- Waste disposal : Neutralize acidic/byproduct streams before disposal according to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
